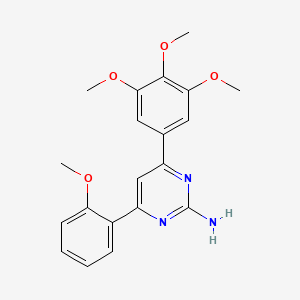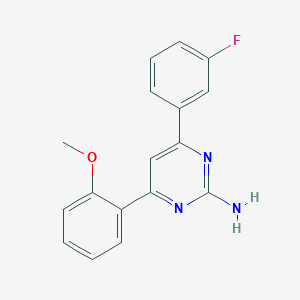
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-FPP) is a compound of the pyrimidine class of heterocyclic compounds that has seen a wide range of applications in scientific research. It was first synthesized in the 1970s and has since been used as a research tool in a variety of fields.
科学的研究の応用
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used as a research tool in a variety of scientific fields. It has been used to study the role of serotonin in the central nervous system, to study the effects of drugs on the serotonin system, and to study the effects of serotonin receptor agonists and antagonists. 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has also been used to study the effects of drugs on the dopamine system, to study the effects of drugs on the GABA system, and to study the effects of drugs on the cholinergic system.
作用機序
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is an agonist of the 5-HT2A serotonin receptor. It binds to the receptor and activates it, resulting in an increase in serotonin activity in the brain. This increased activity of serotonin is thought to be responsible for the effects of 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine on the central nervous system.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the activity of the GABA and cholinergic systems. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, resulting in increased levels of cortisol and other stress hormones. In addition, 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to reduce the stress response, resulting in improved cognitive performance and decreased anxiety.
実験室実験の利点と制限
The use of 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is a relatively safe compound and is not toxic at the concentrations used in research. Second, it is a selective agonist of the 5-HT2A receptor, which makes it useful for studying the effects of drugs on the serotonin system. Finally, it is relatively inexpensive and easy to obtain.
The main limitation of 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is that it is not very stable in solution, meaning that it needs to be stored in anhydrous conditions and used quickly after synthesis. Additionally, 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine research. First, it could be used to study the effects of drugs on the serotonin system in more detail. Second, it could be used to study the effects of drugs on the dopamine system, the GABA system, and the cholinergic system. Third, it could be used to study the effects of drugs on the hypothalamic-pituitary-adrenal axis and the stress response. Finally, it could be used to study the effects of drugs on learning and memory.
合成法
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and 2-methoxyphenylhydrazine. This reaction is typically carried out in aqueous media with a base such as sodium hydroxide and a catalyst such as sodium acetate. The reaction temperature is typically between 0-5°C and the reaction time is typically between 1-2 hours.
特性
IUPAC Name |
4-(3-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFNRKTYNFPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

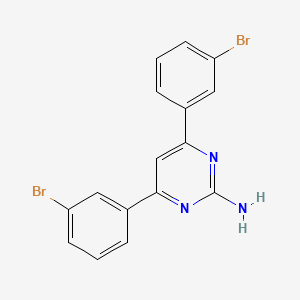
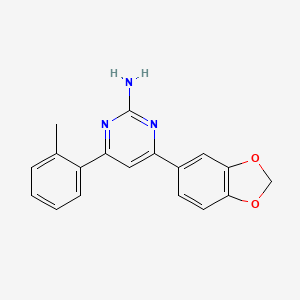
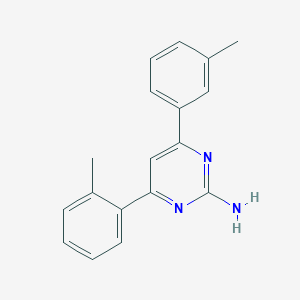
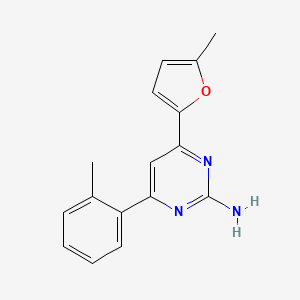
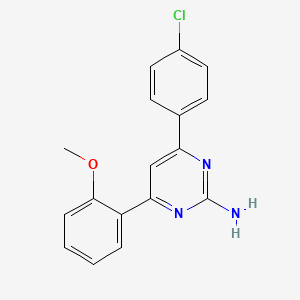
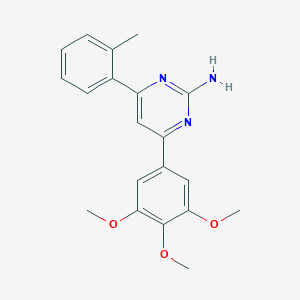

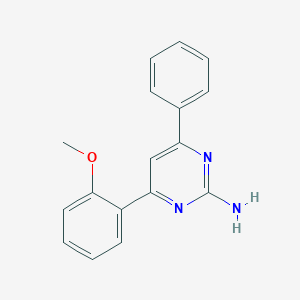
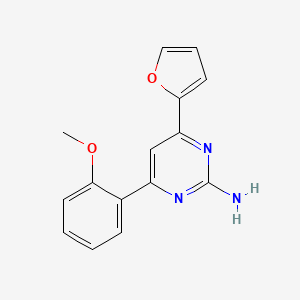
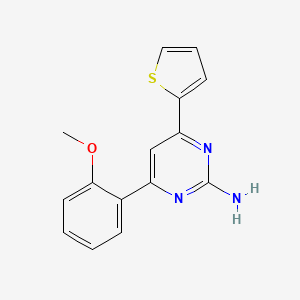

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
